molecular formula C19H24N4O3 B213795 1-[3-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzoyl]-3-methylpiperidine

1-[3-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzoyl]-3-methylpiperidine

Cat. No. B213795
M. Wt: 356.4 g/mol
InChI Key: ISVPUBKPVCCCLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzoyl]-3-methylpiperidine, also known as NDMP, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. NDMP belongs to the class of piperidine compounds and has been studied for its various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 1-[3-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzoyl]-3-methylpiperidine is not fully understood. However, it has been suggested that 1-[3-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzoyl]-3-methylpiperidine may act by inhibiting the activity of certain enzymes and signaling pathways in the body. 1-[3-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzoyl]-3-methylpiperidine has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
1-[3-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzoyl]-3-methylpiperidine has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells. 1-[3-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzoyl]-3-methylpiperidine has also been found to exhibit anti-viral activity against certain viruses, including hepatitis C virus.

Advantages and Limitations for Lab Experiments

1-[3-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzoyl]-3-methylpiperidine has several advantages as a research tool. It is a synthetic compound, which means that it can be easily produced in large quantities. 1-[3-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzoyl]-3-methylpiperidine is also stable and can be stored for extended periods of time. However, 1-[3-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzoyl]-3-methylpiperidine has some limitations as a research tool. It is a relatively new compound, and its effects on the body are not fully understood. 1-[3-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzoyl]-3-methylpiperidine may also have off-target effects, which could complicate data interpretation.

Future Directions

There are several future directions for research on 1-[3-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzoyl]-3-methylpiperidine. One area of interest is the development of 1-[3-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzoyl]-3-methylpiperidine as a therapeutic agent for cancer. Further studies are needed to determine the optimal dosage and administration of 1-[3-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzoyl]-3-methylpiperidine for cancer treatment. Another area of interest is the development of 1-[3-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzoyl]-3-methylpiperidine as an anti-inflammatory agent. Studies are needed to determine the efficacy of 1-[3-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzoyl]-3-methylpiperidine in various inflammatory conditions. Finally, further studies are needed to fully understand the mechanism of action of 1-[3-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzoyl]-3-methylpiperidine and its effects on the body.
Conclusion:
In conclusion, 1-[3-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzoyl]-3-methylpiperidine is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. 1-[3-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzoyl]-3-methylpiperidine has been studied for its various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral activities. While 1-[3-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzoyl]-3-methylpiperidine has several advantages as a research tool, further studies are needed to fully understand its effects on the body and its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 1-[3-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzoyl]-3-methylpiperidine involves the reaction of 1-[3-(chloromethyl)benzoyl]-3-methylpiperidine with 4-nitro-3,5-dimethyl-1H-pyrazole in the presence of a base. The reaction results in the formation of 1-[3-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzoyl]-3-methylpiperidine, which can be purified by column chromatography.

Scientific Research Applications

1-[3-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzoyl]-3-methylpiperidine has been studied for its potential as a therapeutic agent for various diseases. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. 1-[3-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzoyl]-3-methylpiperidine has also been studied for its potential as an analgesic agent.

properties

Product Name

1-[3-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)benzoyl]-3-methylpiperidine

Molecular Formula

C19H24N4O3

Molecular Weight

356.4 g/mol

IUPAC Name

[3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]phenyl]-(3-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C19H24N4O3/c1-13-6-5-9-21(11-13)19(24)17-8-4-7-16(10-17)12-22-15(3)18(23(25)26)14(2)20-22/h4,7-8,10,13H,5-6,9,11-12H2,1-3H3

InChI Key

ISVPUBKPVCCCLW-UHFFFAOYSA-N

SMILES

CC1CCCN(C1)C(=O)C2=CC(=CC=C2)CN3C(=C(C(=N3)C)[N+](=O)[O-])C

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CC=CC(=C2)CN3C(=C(C(=N3)C)[N+](=O)[O-])C

Origin of Product

United States

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